Urea, (2,6-difluorobenzyl)-

Beschreibung

BenchChem offers high-quality Urea, (2,6-difluorobenzyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, (2,6-difluorobenzyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

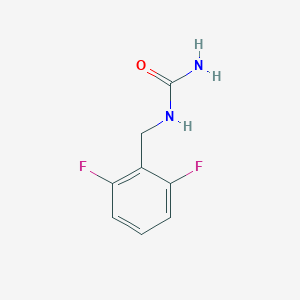

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,6-difluorophenyl)methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGQUIHBNMXOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170321 | |

| Record name | Urea, (2,6-difluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17751-24-5 | |

| Record name | Urea, (2,6-difluorobenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017751245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (2,6-difluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (2,6-difluorobenzyl)urea

Introduction: The Significance of Fluorinated Ureas in Modern Chemistry

Urea derivatives represent a cornerstone in the fields of medicinal chemistry, agrochemistry, and materials science, largely due to the urea moiety's exceptional ability to act as a hydrogen bond donor and acceptor. This feature allows for robust and specific interactions with biological targets such as enzymes and receptors. The strategic incorporation of fluorine atoms into these molecules, as in the case of (2,6-difluorobenzyl)urea, can dramatically enhance their pharmacological profiles. The strong electron-withdrawing nature of fluorine can increase metabolic stability, improve binding affinity, and modulate lipophilicity, making such compounds highly sought-after in drug discovery and the development of advanced agrochemicals.[1]

This guide provides a comprehensive overview of the synthesis and detailed characterization of (2,6-difluorobenzyl)urea (CAS No. 17751-24-5), offering field-proven insights and robust protocols for researchers and drug development professionals.[2][3]

Synthesis of (2,6-difluorobenzyl)urea: Principles and Protocols

The formation of the urea linkage is fundamentally a reaction between an isocyanate and an amine. For (2,6-difluorobenzyl)urea, this can be achieved through two primary, equally viable pathways: the reaction of 2,6-difluorobenzylamine with a cyanate source or the reaction of a 2,6-difluorobenzyl isocyanate with an amine. The choice between these routes often depends on the commercial availability and stability of the starting materials.

Causality of Method Selection

-

Route A (Amine + Cyanate): This is often preferred for its operational simplicity and the use of stable, readily available starting materials like 2,6-difluorobenzylamine and potassium cyanate.[4] The reaction is typically performed in an aqueous acidic medium, where the cyanate is protonated to form isocyanic acid (HNCO) in situ, which then readily undergoes nucleophilic attack by the amine.[5][6] This method is environmentally friendly, often using water as a solvent, and can produce high-purity products with simple filtration.[7]

-

Route B (Isocyanate + Amine): This route involves the synthesis of a 2,6-difluorobenzyl isocyanate intermediate, which is then reacted with ammonia. While requiring an additional synthetic step to prepare the isocyanate, this method can be advantageous if the isocyanate is needed for other derivatives or if the reaction conditions for Route A are not suitable for a specific substrate. The isocyanate is highly reactive and the subsequent reaction with ammonia is typically fast and high-yielding.

Below are detailed, self-validating protocols for both synthetic routes.

Experimental Protocol 1: Synthesis via 2,6-Difluorobenzylamine and Potassium Cyanate (Route A)

This protocol is adapted from established methods for the synthesis of N-substituted ureas from primary amines in aqueous media.[6][8]

Methodology:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 2,6-difluorobenzylamine (5.0 g, 34.9 mmol) in a solution of 1 M hydrochloric acid (50 mL). Stir the mixture at room temperature until a clear solution is obtained. This step protonates the amine, making it soluble and preventing side reactions.

-

Cyanate Addition: In a separate beaker, dissolve potassium cyanate (3.11 g, 38.4 mmol, 1.1 equiv.) in deionized water (30 mL). Add this solution dropwise to the stirred amine solution over 15-20 minutes. The controlled addition is crucial to manage any potential exotherm.

-

Reaction: Stir the resulting mixture at room temperature for 4-6 hours. During this time, a white precipitate of (2,6-difluorobenzyl)urea will form as the product is typically insoluble in the aqueous medium.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold deionized water (2 x 30 mL) to remove any remaining salts and unreacted starting materials, followed by a wash with cold diethyl ether (20 mL) to facilitate drying.

-

Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high (>85%).

-

Characterization: Confirm the identity and purity of the product using the characterization methods detailed in the next section (Melting Point, NMR, MS).

Experimental Protocol 2: Synthesis via 2,6-Difluorobenzyl Isocyanate (Route B)

This two-step protocol first generates the isocyanate from a benzyl halide, followed by reaction with ammonia.

Step 2a: Synthesis of 2,6-Difluorobenzyl Isocyanate

Causality Note: This step is a conceptual adaptation. A common route to isocyanates is from the corresponding amine and phosgene or a phosgene equivalent. An alternative shown here for benzyl systems could involve conversion of the alcohol to a halide followed by displacement with a cyanate salt, though direct conversion from the amine is more standard industrially. A more direct and common lab synthesis involves the Curtius, Hofmann, or Lossen rearrangement.[9] For this guide, we will assume the isocyanate is either commercially available or prepared via a standard literature method.

Step 2b: Reaction with Ammonia

-

Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve 2,6-difluorobenzyl isocyanate (5.0 g, 29.6 mmol) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Ammonia Addition: Slowly bubble anhydrous ammonia gas through the solution or add a 7 M solution of ammonia in methanol (5.1 mL, 35.5 mmol, 1.2 equiv.) dropwise. The high reactivity of the isocyanate necessitates a cold, controlled addition to prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the isocyanate spot disappears.

-

Workup: Reduce the solvent volume by approximately half using a rotary evaporator. Add 100 mL of deionized water to precipitate the product.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry as described in Protocol 1. Recrystallization from an ethanol/water mixture can be performed if higher purity is required.

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of (2,6-difluorobenzyl)urea, applicable to both synthetic routes.

Caption: General workflow for synthesis, isolation, and characterization.

Comprehensive Characterization

To confirm the successful synthesis and purity of (2,6-difluorobenzyl)urea, a suite of analytical techniques must be employed. Each technique provides a piece of a self-validating system, ensuring the final product meets the required structural and purity specifications.

| Property / Technique | Expected Result | Rationale for Validation |

| Molecular Formula | C₈H₈F₂N₂O | Base formula for all characterization. |

| Molecular Weight | 186.16 g/mol | Confirmed by Mass Spectrometry.[3] |

| Appearance | White crystalline solid | Basic physical observation. |

| Melting Point | ~133-135 °C (predicted) | A sharp, defined melting point range indicates high purity. Unsubstituted urea melts at 132.7 °C.[10][11] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~7.40 (m, 1H, Ar-H), ~7.15 (t, 2H, Ar-H), ~6.25 (t, 1H, -NH-), ~5.60 (s, 2H, -NH₂), ~4.30 (d, 2H, -CH₂-) | Confirms the presence and connectivity of all non-exchangeable protons and provides structural proof. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~158 (C=O), ~161 (d, C-F), ~131 (t, C-H), ~115 (t, C-CH₂), ~112 (d, C-H), ~35 (-CH₂-) | Validates the carbon skeleton, including the characteristic carbonyl and fluorinated aromatic carbons. |

| Mass Spectrometry (ESI+) | m/z 187.07 [M+H]⁺, 209.05 [M+Na]⁺ | Provides unambiguous confirmation of the molecular weight and formula. |

| FTIR (KBr, cm⁻¹) | ~3450, 3330 (N-H stretch), ~1660 (C=O stretch, "Amide I"), ~1625 (N-H bend, "Amide II"), ~1590 (C=C stretch) | Confirms the presence of key functional groups, especially the urea C=O and N-H bonds. |

Conclusion

This guide has detailed robust and reliable methods for the synthesis of (2,6-difluorobenzyl)urea, a compound of significant interest in medicinal and materials chemistry. By providing two distinct, well-established synthetic protocols, we offer flexibility based on reagent availability and laboratory capabilities. The comprehensive characterization workflow outlined, integrating techniques such as NMR, MS, and FTIR, establishes a self-validating system to ensure the final product's identity, structure, and purity. The principles and procedures described herein are designed to empower researchers and developers to confidently synthesize and validate this and other related fluorinated urea derivatives for their discovery programs.

References

-

Mishra, C. B., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. Available at: [Link]

-

Chang, W.-J., et al. (2023). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Letters in Organic Chemistry. Available at: [Link]

-

Chang, W.-J., et al. (2023). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Bentham Science. Available at: [Link]

-

ChemBK. (n.d.). (2,6-difluorobenzoyl)urea. Retrieved from ChemBK. Available at: [Link]

-

Chang, W.-J., et al. (2023). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. UM Research Repository. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from Organic Chemistry Portal. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-Difluorobenzylamine hydrochloride. Retrieved from PrepChem.com. Available at: [Link]

-

PubChem. (n.d.). 1-(2,6-difluorobenzyl)-3-(1H-indazol-5-yl)urea. Retrieved from PubChem. Available at: [Link]

-

CAS Common Chemistry. (n.d.). Urea. Retrieved from CAS.org. Available at: [Link]

-

Zhang, Y., et al. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Molecules. Available at: [Link]

-

Oreate AI Blog. (2025). Urea Melting Point Range. Retrieved from Oreate. Available at: [Link]

-

Dongsen Chemicals. (n.d.). 2,6-Difluorobenzyl Bromide: Synthesis, Properties, and Industrial Applications. Retrieved from Dongsen Chemicals. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (2,6-Difluoro-benzyl)-urea | 17751-24-5 [chemicalbook.com]

- 3. 17751-24-5|(2,6-Difluoro-Benzyl)-Urea|BLD Pharm [bldpharm.com]

- 4. 2,6-ジフルオロベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate | Bentham Science [eurekaselect.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. eprints.um.edu.my [eprints.um.edu.my]

- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Urea Melting Point Range - Oreate AI Blog [oreateai.com]

physicochemical properties of Urea, (2,6-difluorobenzyl)-

An In-Depth Technical Guide to the Physicochemical Properties of (2,6-difluorobenzyl)-urea

Abstract

(2,6-difluorobenzyl)-urea (CAS No. 17751-24-5) is a synthetic organic compound featuring a urea functional group attached to a 2,6-difluorobenzyl moiety.[1] The unique combination of the highly polar, hydrogen-bonding urea group and the lipophilic, metabolically stable difluorobenzyl ring confers a distinct set of physicochemical properties crucial for its application in medicinal chemistry and materials science. This guide provides a comprehensive overview of these properties, detailing both theoretical underpinnings and validated experimental protocols for their determination. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for understanding how these properties influence molecular behavior, from solubility and membrane permeability to formulation and analytical characterization. The methodologies described are designed to be self-validating, ensuring robustness and reproducibility for researchers in drug discovery and chemical development.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its interactions on a macroscopic level. The structure of (2,6-difluorobenzyl)-urea combines a flexible benzyl-urea linker with a rigid, electron-withdrawing difluorophenyl ring. The fluorine atoms at positions 2 and 6 sterically hinder rotation and can influence conformation, while also impacting electronic properties and metabolic stability, a common strategy in drug design.[2]

Chemical Structure:

O=C(N)NCC1=C(F)C=CC=C1F[1]

Table 1: Core Physicochemical Properties of (2,6-difluorobenzyl)-urea

| Property | Value | Source |

| CAS Number | 17751-24-5 | [1][3] |

| Molecular Formula | C₈H₈F₂N₂O | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | [4] |

| Melting Point | Data not available; requires experimental determination | |

| pKa | Data not available; requires experimental determination | |

| LogP | Data not available; requires experimental determination |

Solubility Profile

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics during synthesis to bioavailability in physiological systems. The solubility of (2,6-difluorobenzyl)-urea is governed by a balance between the polar urea group, which favors dissolution in aqueous media through hydrogen bonding, and the non-polar difluorobenzyl group, which favors organic solvents.[5] While specific data is not publicly available, related benzoylurea compounds exhibit slight solubility in polar organic solvents like DMSO and methanol.[4]

Causality Behind Experimental Choices

To accurately assess solubility for drug development, both kinetic and thermodynamic measurements are necessary. Kinetic solubility measures the dissolution rate and is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium state, which is critical for formulation and preclinical studies. The choice of a phosphate-buffered saline (PBS) system is to mimic physiological pH and ionic strength.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Preparation: Prepare a 10 mM stock solution of (2,6-difluorobenzyl)-urea in 100% DMSO. Prepare a series of buffers (e.g., pH 5.0, 7.4, 9.0) and organic solvents (e.g., ethanol, acetonitrile, octanol).

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of each test solvent (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The extended time is crucial to overcome any kinetic barriers and measure the true thermodynamic solubility.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, being cautious not to disturb the pellet. Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a calibrated HPLC-UV method.

-

Validation: The presence of a solid pellet after equilibration confirms that the initial amount of compound was in excess, a prerequisite for a valid thermodynamic solubility measurement.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures the differential solubility of a compound in a biphasic system of a lipid-like solvent (n-octanol) and water. It is a key predictor of a drug's ability to cross cell membranes and its potential for metabolism and toxicity. [6]The presence of the difluorobenzyl group is expected to make this compound significantly lipophilic.

Causality Behind Experimental Choices

The shake-flask method is the traditional and most reliable method for LogP determination. Using a buffer at a pH where the compound is entirely in its neutral form (pH 7.4 is suitable for a weak base like urea) ensures that the measurement reflects the partitioning of the neutral species (LogP) rather than its distribution at various ionization states (LogD). [7]HPLC is used for quantification due to its high sensitivity and specificity.

Experimental Protocol: LogP Determination (Shake-Flask Method)

-

System Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate. This step is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (pre-saturated PBS).

-

Partitioning: Add a known volume of the aqueous stock solution to an equal volume of the organic phase (pre-saturated n-octanol) in a glass vial.

-

Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and organic layers. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: Calculate LogP using the formula: LogP = log ([Concentration]octanol / [Concentration]aqueous).

Caption: Workflow for LogP determination by the shake-flask method.

Thermal and Spectroscopic Characterization

Melting Point

The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range typically signifies high purity. For (2,6-difluorobenzyl)-urea, the melting point is expected to be relatively high due to the strong intermolecular hydrogen bonding afforded by the urea moiety.

-

Experimental Protocol (Differential Scanning Calorimetry - DSC):

-

Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument alongside an empty reference pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

-

Spectroscopic Profile

Spectroscopic analysis provides unambiguous structural confirmation.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present.

-

Expected Peaks: Strong N-H stretching bands around 3200-3400 cm⁻¹, a prominent C=O (amide I) stretching vibration around 1650-1700 cm⁻¹, N-H bending (amide II) around 1600-1650 cm⁻¹, and C-F stretching vibrations in the 1100-1300 cm⁻¹ region. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Expected signals would include a triplet for the aromatic proton at C4, a doublet of doublets for the protons at C3/C5, a broad singlet for the NH₂ protons, a triplet for the other NH proton (split by the adjacent CH₂), and a doublet for the benzylic CH₂ protons (split by the adjacent NH).

-

¹³C NMR: Expected signals include a peak for the carbonyl carbon (~160 ppm), distinct signals for the fluorinated aromatic carbons (showing C-F coupling), and a signal for the benzylic CH₂ carbon.

-

-

Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns for structural elucidation.

-

Expected Ion: The molecular ion peak [M+H]⁺ would be expected at m/z 187.07 in the positive ion mode.

-

Synthesis and Analytical Control

Synthetic Route

While various synthetic routes are possible, a common method for preparing substituted ureas involves the reaction of an amine with an isocyanate. A plausible synthesis for (2,6-difluorobenzyl)-urea would involve reacting 2,6-difluorobenzylamine with a source of cyanate, such as potassium cyanate, under acidic conditions. Alternatively, reacting 2,6-difluorobenzyl isocyanate with ammonia would also yield the target compound. Related benzoyl ureas are synthesized from 2,6-difluorobenzamide and oxalyl chloride followed by condensation with an amine. [9]

Analytical Methods for Quality Control

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. [10][11]

-

Protocol Outline (Reversed-Phase HPLC):

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Validation: The method should be validated for linearity, accuracy, and precision. Purity is determined by the area percentage of the main peak relative to all observed peaks.

-

Conclusion

The physicochemical properties of (2,6-difluorobenzyl)-urea are a direct consequence of its hybrid structure. The urea core provides polarity and hydrogen bonding capabilities, while the difluorobenzyl ring introduces lipophilicity and conformational constraints. This guide outlines the essential parameters—solubility, pKa, and LogP—and provides robust, validated protocols for their experimental determination. A thorough understanding and precise measurement of these properties are indispensable for any researcher aiming to utilize this compound in drug discovery, agrochemicals, or material science, enabling rational formulation design, accurate ADME modeling, and reliable analytical control.

References

-

ChemBK. (2,6-difluorobenzoyl)urea. Available from: [Link]

- Lawrence, J. F., & Sundaram, K. M. S. (1976). Gas-Liquid Chromatographic Analysis of N'-(4-Chlorophenyl-Ar'-(2,6-difluorobenzoyl)urea Insecticide After Chemical Derivatization. Journal of the Association of Official Analytical Chemists, 59(4), 938-941.

- Singh, S., Lei, Y., & Schober, A. (2016). Electronic Supplementary information for: Two in one environment friendly chemical recycling of polycarbonate and harvesting preserved carbonyl for urea derivative synthesis. The Royal Society of Chemistry.

- Google Patents. (1986). US4564639A - N-(2,6-Difluorobenzoyl-N-'-(2-fluoro-4-halophenyl)urea.

-

PubChem. N-(2,6-difluorobenzoyl)-N'-[4-(alpha-cyclopropyl-4-chlorobenzyloxy)phenyl]urea. Available from: [Link]

-

ResearchGate. (2024). Novel (2,6-difluorobenzoyl)urea-activated fluorescent probe for fluorine-containing-pesticide detection. Available from: [Link]

-

PMC. (2021). Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. Available from: [Link]

- Google Patents. (2022). CN115108974A - A kind of 2,6-difluorobenzoyl urea derivatives and its preparation method and application.

-

Quora. (2018). How to determine solubility of organic molecules such as urea from its chemical formula. Available from: [Link]

- Thieme Chemistry. (2021). Flow Chemistry in Organic Synthesis.

-

Jinjiang Melamine. (2023). Urea Solubility In Organic Solvents Revealing. Available from: [Link]

- BioSpectra. (2024). UREA TESTING METHODS.

-

ResearchGate. Lipophilicity Parameters of Analyzed Compounds with the log P Values... Available from: [Link]

- Organic Chemistry Data. (2022).

-

SpectraBase. N'-{2-[(difluoromethyl)sulfonyl]phenyl}urea - Optional[1H NMR]. Available from: [Link]

-

Ruifu Chemical. 2,6-Difluorobenzyl Bromide CAS 85118-00-9. Available from: [Link]

-

PubChem. 1-(2,6-difluorobenzyl)-3-(1H-indazol-5-yl)urea. Available from: [Link]

-

PubMed. (2013). Correlation of hydrotropic solubilization by urea with logD of drug molecules and utilization of this effect for topical formulations. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum, 1H NMR & 13C NMR spectra & infrared spectrum of urea. Available from: [Link]

-

PubMed. (2021). Development and validation of two analytical methods for urea determination... Available from: [Link]

-

Czech Journal of Animal Science. (2012). Simple, selective, and sensitive measurement of urea in body fluids... Available from: [Link]

-

PubMed. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones... Available from: [Link]

-

ResearchGate. (2021). Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. Available from: [Link]

- University of California, Riverside. (n.d.).

Sources

- 1. 17751-24-5|(2,6-Difluoro-Benzyl)-Urea|BLD Pharm [bldpharm.com]

- 2. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2,6-Difluoro-benzyl)-urea | 17751-24-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]

- 6. researchgate.net [researchgate.net]

- 7. Correlation of hydrotropic solubilization by urea with logD of drug molecules and utilization of this effect for topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. CN115108974A - A kind of 2,6-difluorobenzoyl urea derivatives and its preparation method and application - Google Patents [patents.google.com]

- 10. Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

Urea, (2,6-difluorobenzyl)- mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (2,6-difluorobenzyl) Urea-Based Insecticides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compounds featuring a (2,6-difluorobenzyl) urea moiety belong to the benzoylphenylurea (BPU) class of insecticides, which function as potent and selective insect growth regulators (IGRs).[1] Classified under the Insecticide Resistance Action Committee (IRAC) Group 15, their primary mechanism of action is the disruption of chitin biosynthesis.[1][2][3] Unlike neurotoxic insecticides, BPUs do not cause immediate paralysis or death. Instead, they interfere with the synthesis of chitin, a polymer essential for the formation of the insect exoskeleton.[4][5][6] This disruption proves fatal during molting, as the larva is unable to form a new, functional cuticle, leading to developmental failure and death.[2][5] Their high target specificity, stemming from the absence of chitin in vertebrates, results in low mammalian toxicity, making them a valuable component in integrated pest management (IPM) programs.[1][3] This guide provides a comprehensive exploration of the biochemical pathways, molecular interactions, and experimental methodologies used to validate the mechanism of action of this important class of compounds.

Introduction to (2,6-difluorobenzyl) Urea Compounds

The discovery of diflubenzuron in the 1970s marked the advent of benzoylphenylurea (BPU) insecticides.[1][7] These synthetic compounds are derivatives of N-benzoyl-N'-phenylurea, with the (2,6-difluorobenzoyl) group being a critical substitution for high insecticidal activity in many commercial products like diflubenzuron, flufenoxuron, and flucycloxuron.[8][9][10]

As insect growth regulators, BPUs are most effective against the immature larval stages of various insect orders, including Lepidoptera, Coleoptera, and Diptera.[1][4] Their mode of action is not direct toxicity but rather the lethal disruption of development.[2] This targeted approach minimizes impact on adult insects and non-target organisms that do not undergo molting, although high toxicity to aquatic invertebrates is a notable exception.[1][11]

The Primary Mechanism: Inhibition of Chitin Biosynthesis

The efficacy of (2,6-difluorobenzyl) urea compounds is rooted in their ability to inhibit the formation of chitin, the second most abundant biopolymer in nature after cellulose.[12] In insects, chitin is the foundational scaffold of the cuticle—the protective exoskeleton that provides structural support, prevents desiccation, and serves as an attachment point for muscles.

The Chitin Biosynthesis Pathway

Chitin is a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc) units. Its synthesis is a multi-step enzymatic process that begins with trehalose (the primary blood sugar in insects) or glucose and culminates in the polymerization of GlcNAc monomers at the cell membrane. The key enzyme in the final step is chitin synthase (CHS) , a glycosyltransferase.[13][14] The pathway is a critical target for selective insecticides because it is vital for insects but absent in vertebrates and plants.[3]

Caption: The insect chitin biosynthesis pathway, culminating in polymerization by Chitin Synthase.

Molecular Target and Inhibitory Action

While the precise binding site remains elusive due to difficulties in crystallizing the transmembrane CHS enzyme, extensive biochemical evidence confirms that BPUs inhibit the final polymerization step catalyzed by chitin synthase.[1][6][12] The inhibitory action prevents the incorporation of UDP-GlcNAc monomers into the growing chitin chain.

This leads to a cascade of cellular and physiological defects:

-

Failed Cuticle Deposition: The epidermal cells fail to deposit organized layers of chitin microfibrils.

-

Abortive Molting: During ecdysis (molting), the larva cannot shed its old exoskeleton or properly form a new one. The new cuticle is thin, fragile, and unable to withstand the turgor pressure or mechanical stresses of molting.[5][15]

-

Larval Mortality: The larva ultimately dies from ruptures in its malformed cuticle, starvation due to malformed mouthparts, or an inability to escape the old exoskeleton.[4][5]

Caption: Mechanism of chitin synthesis inhibition by Benzoylphenyl Urea (BPU) compounds.

Experimental Validation and Methodologies

The characterization of a chitin synthesis inhibitor relies on a combination of in vitro enzymatic assays and in vivo whole-organism bioassays. These protocols are designed to quantify the compound's potency and confirm its specific developmental effects.

In Vitro Validation: Chitin Synthase Activity Assay

The most direct method to confirm the mechanism of action is to measure the inhibition of the target enzyme, chitin synthase. This is typically achieved using a cell-free preparation from insect integument (the epidermis and cuticle).

Causality Behind Experimental Design: This assay is critical because it isolates the biochemical interaction from other potential physiological effects in a whole organism. By providing the enzyme with its substrate (radiolabeled UDP-GlcNAc) and observing a reduction in product (radiolabeled chitin) in the presence of the inhibitor, a direct cause-and-effect relationship is established. The use of a radiolabel provides a highly sensitive and quantitative measure of enzyme activity.

Experimental Protocol: Integument Culture Chitin Synthesis Assay

-

Tissue Dissection: Dissect the integument (epidermis with attached cuticle) from late-instar larvae of the target insect (e.g., Spodoptera litura) under sterile conditions in a suitable insect saline buffer.

-

Culture Preparation: Place the dissected integuments in individual wells of a 24-well plate containing an insect cell culture medium (e.g., Grace's medium).

-

Inhibitor Treatment: Add the BPU compound, dissolved in a suitable solvent like DMSO, to the treatment wells at a range of concentrations (e.g., 0.01 µM to 100 µM). Include a solvent-only control (vehicle control) and an untreated control.

-

Pre-incubation: Incubate the plates for 1-2 hours at a controlled temperature (e.g., 25°C) to allow the inhibitor to penetrate the tissue.

-

Substrate Addition: Add radiolabeled UDP-N-acetyl-D-[¹⁴C]glucosamine to each well to a final concentration of approximately 0.5 µCi/mL.

-

Incubation: Incubate for 4-6 hours to allow for the incorporation of the radiolabeled substrate into newly synthesized chitin.

-

Reaction Termination & Washing: Terminate the reaction by removing the medium and washing the integuments extensively with 10% trichloroacetic acid (TCA) to precipitate macromolecules, followed by washes with ethanol to remove unincorporated substrate. This step is crucial to ensure only the polymer (chitin) is measured.

-

Quantification: Solubilize the washed integuments in a tissue solubilizer (e.g., NaOH). Transfer the solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the radioactivity (counts per minute, CPM) as a percentage of the activity in the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

Caption: Workflow for an in vitro chitin synthesis inhibition assay using insect integument.

In Vivo Validation: Larval Bioassay

While in vitro assays confirm the molecular target, in vivo bioassays are essential to determine the compound's practical efficacy against the target pest, accounting for factors like absorption, metabolism, and bioavailability.

Experimental Protocol: Diet Incorporation Bioassay

-

Compound Preparation: Prepare a series of dilutions of the BPU compound in a suitable solvent.

-

Diet Incorporation: Mix each dilution into a liquid artificial diet for the target insect before the diet solidifies. Ensure thorough mixing for a homogenous concentration. A solvent-only diet serves as the control.

-

Experimental Setup: Dispense the treated diet into the wells of a multi-well plate or individual rearing containers.

-

Larval Infestation: Place one neonate or early-instar larva into each well. Use a sufficient number of replicates (e.g., n=32) for each concentration.

-

Incubation: Maintain the larvae under controlled environmental conditions (temperature, humidity, photoperiod) suitable for the species.

-

Mortality Assessment: Assess larval mortality at regular intervals (e.g., 24, 48, 72, 96 hours). Crucially, record not just death but also signs of failed molting, such as exuviae (shed skin) still attached or ruptured cuticles.

-

Data Analysis: Use probit analysis to calculate the LC₅₀ (lethal concentration to cause 50% mortality) and LC₉₀ values at a specific time point (e.g., 96 hours).

Quantitative Data Summary

The efficacy of BPU compounds varies by the specific chemical structure and the target insect species. The 2,6-difluoro substitution on the benzoyl ring is a common feature in highly active compounds.[8]

| Compound | Target Insect | Assay Type | Efficacy (LD₅₀ / LC₅₀) | Reference |

| Diflubenzuron | Spodoptera litura | Larvicidal | ~1.38 ppm | [8] |

| Flufenoxuron | Tetranychus urticae | Acaricidal | 0.21 mg/L | [10] |

| Lufenuron | Drosophila melanogaster | Larvicidal | - | [13] |

| Triflumuron | Helicoverpa armigera | Larvicidal | Active | [3] |

| Novaluron | Leptopharsa gibbicarina | Nymphal Mortality | LC₅₀ = 1.05 mg/L | [15] |

Note: Values are approximate and can vary significantly based on specific experimental conditions.

Selectivity and Toxicological Profile

Target Selectivity: The remarkable safety of BPUs for mammals, birds, and plants is directly attributable to their mechanism of action.[1][3] Chitin and the chitin synthase enzyme are absent in vertebrates, providing a highly selective target that is exclusive to arthropods, fungi, and nematodes.[6][12]

Non-Target Effects: While exhibiting low toxicity to most non-target organisms, BPUs can be highly toxic to non-target aquatic invertebrates, particularly crustaceans, which also rely on chitin for their exoskeletons.[1][16] Therefore, care must be taken to avoid contamination of aquatic environments. Some older BPUs also showed high environmental persistence, though newer derivatives have been optimized for more favorable degradation profiles.[1][5]

Conclusion

The (2,6-difluorobenzyl) urea class of insecticides represents a cornerstone of modern pest management due to a well-understood and highly selective mechanism of action. By targeting the biosynthesis of chitin, these compounds act as potent insect growth regulators that disrupt the molting process, a critical and vulnerable stage in the insect life cycle. This targeted approach provides effective control of key pests while offering a favorable safety profile for vertebrates. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of next-generation chitin synthesis inhibitors. Future research may focus on elucidating the precise structure of the BPU binding site on the chitin synthase enzyme, which could pave the way for even more potent and selective molecules.

References

- Wikipedia. (n.d.). Diflubenzuron.

- Wikipedia. (n.d.). Benzoylurea insecticide.

- Taylor & Francis Online. (n.d.). Chitin synthesis inhibitors: Effects on insects and on nontarget organisms.

- Beyond Pesticides. (n.d.). DIFLUBENZURON.

- PubChem. (n.d.). Diflubenzuron.

- Caloong Chemical Co., Ltd. (2023). The function and usage of diflubenzuron.

- POMAIS Agriculture. (n.d.). Diflubenzuron 50% SC | Public Health Pest Control.

- BenchChem. (2025). The Efficacy of Benzoylurea Derivatives as Chitin Synthesis Inhibitors: A Comparative Guide.

- Sun, R., Liu, C., Zhang, H., & Wang, Q. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847-6865.

- Patsnap Synapse. (2024). What are Chitin synthase inhibitors and how do they work?.

- CymitQuimica. (n.d.). Flucycloxuron.

- Slideshare. (n.d.). Chitin synthesis inhibitors Shahbaaz Maan.

- Moussian, B., et al. (2009). Effects of Benzoylphenylurea on Chitin Synthesis and Orientation in the Cuticle of the Drosophila Larva. European Journal of Cell Biology, 88(3), 167-180.

- University of Florida, IFAS Extension. (2022). Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture.

- NIFA Reporting Portal. (n.d.). Insect Chitin Biosynthesis and Inhibition.

- Sun, R., et al. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847-65.

- International Journal of Mosquito Research. (2014). UDP-N-Acetyl glucosamine pyrophosphorylase as novel target for controlling Aedes aegypti.

- J-Stage. (n.d.). Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity.

- PubMed. (n.d.). Molecular and biochemical aspects of chitin synthesis inhibition.

- Merzendorfer, H., et al. (2021). Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina. Insects, 12(1), 53.

- Merck Index. (n.d.). Flucycloxuron.

- PubChem. (n.d.). Flufenoxuron.

Sources

- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 2. pomais.com [pomais.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diflubenzuron - Wikipedia [en.wikipedia.org]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 7. caloongchem.com [caloongchem.com]

- 8. Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity [jstage.jst.go.jp]

- 9. Flucycloxuron [drugfuture.com]

- 10. Flufenoxuron | C21H11ClF6N2O3 | CID 91766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Insect Chitin Biosynthesis and Inhibition - KANSAS STATE UNIV [portal.nifa.usda.gov]

- 13. Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dipterajournal.com [dipterajournal.com]

- 15. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of (2,6-difluorobenzyl)urea derivatives

An In-Depth Technical Guide to the Biological Activity of (2,6-Difluorobenzyl)urea Derivatives

Authored by: A Senior Application Scientist

Abstract

The urea functional group is a cornerstone in medicinal chemistry and agrochemistry, prized for its ability to form stable, bidentate hydrogen bonds with biological targets. When incorporated into a (2,6-difluorobenzyl)urea scaffold, the resulting derivatives exhibit a remarkable spectrum of biological activities. The strong electron-withdrawing nature of the fluorine atoms on the benzyl ring significantly influences the molecule's electronic properties, conformational preferences, and metabolic stability, leading to potent applications ranging from insecticides and herbicides to promising anticancer and antiviral agents.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action (MoA), structure-activity relationships (SAR), and key experimental protocols for evaluating the diverse biological activities of this important chemical class.

Core Chemistry and Synthesis Strategy

The synthesis of (2,6-difluorobenzyl)urea derivatives typically follows established routes for urea formation. The most common and versatile method involves the reaction of a primary amine with an isocyanate. Specifically, (2,6-difluorobenzyl)isocyanate can be reacted with a variety of aniline or amine derivatives to yield the target unsymmetrical ureas. An alternative pathway involves reacting 2,6-difluorobenzamide with a phenyl isocyanate.[4]

A generalized synthetic workflow is outlined below, representing a common laboratory approach from starting materials to purified compounds and subsequent biological screening.

Diagram 1: General workflow for synthesis and screening of (2,6-difluorobenzyl)urea derivatives.

Insecticidal Activity: Chitin Synthesis Inhibition

The most commercially successful application of this chemical class is in pest management. Derivatives such as Diflubenzuron and Flufenoxuron are potent insect growth regulators (IGRs).[5][6][7]

Mechanism of Action

Unlike neurotoxic insecticides, (2,6-difluorobenzyl)urea derivatives act by inhibiting the production of chitin, a crucial polymer for the formation of the insect exoskeleton.[5][7][8] This disruption of the molting process is lethal to larvae and nymphs.[7][8] The primary molecular target is the enzyme chitin synthase (CHS1), which polymerizes N-acetylglucosamine (NAG) units.[9][10] By inhibiting this enzyme, the insect is unable to form a new, functional cuticle, leading to death during ecdysis.[8]

Diagram 2: Mechanism of action for insecticidal (2,6-difluorobenzyl)urea derivatives.

Structure-Activity Relationship (SAR)

For insecticidal benzoylureas, the (2,6-difluorobenzoyl)urea moiety is considered the essential "toxophore" for inhibiting chitin synthesis. The activity is then modulated by the substituents on the aniline (N') ring.

-

Halogenation: Substitution on the aniline ring with halogens, particularly chlorine and fluorine, is common. For example, Diflubenzuron contains a 4-chlorophenyl group.[11]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the N' substituent, affects its penetration through the insect cuticle and transport to the target site. Flufenoxuron, with a complex trifluoromethylphenoxy group, demonstrates this principle.[6][9]

| Compound | N'-Aryl Substituent | Target Pests | Reference |

| Diflubenzuron | 4-Chlorophenyl | Forest tent caterpillar, gypsy moths, boll weevils | [5][11] |

| Flufenoxuron | 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl | Mites, caterpillars | [6][9][12] |

| Compound 3 | 2,4-Difluorophenyl | General Insecticide | [4] |

Table 1: Examples of insecticidal (2,6-difluorobenzyl)urea derivatives and their N'-aryl substituents.

Experimental Protocol: Larval Mortality Bioassay

This protocol outlines a standard method for assessing the insecticidal activity of test compounds against a target larval species, such as the cotton leafworm (Spodoptera littoralis).

Objective: To determine the median lethal concentration (LC50) of a (2,6-difluorobenzyl)urea derivative.

Materials:

-

Second or fourth instar larvae of S. littoralis.[13]

-

Artificial diet medium.

-

Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO).

-

Petri dishes or multi-well plates.

-

Micropipettes.

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in the chosen solvent.

-

Serial Dilutions: Create a series of dilutions from the stock solution to achieve the desired final concentrations in the diet (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Diet Incorporation: While the artificial diet is still liquid and warm (but not hot), incorporate a known volume of each test compound dilution into a known volume of the diet. Mix thoroughly to ensure homogeneity. A solvent-only control must also be prepared.

-

Assay Setup: Dispense the treated diet into individual wells of a 24-well plate or small petri dishes and allow it to solidify.

-

Larval Introduction: Place one larva into each well. Seal the plates with a breathable film.

-

Incubation: Maintain the plates in a controlled environment (e.g., 25±2°C, >60% relative humidity, 12:12 light:dark cycle).

-

Mortality Assessment: Record larval mortality after 48, 72, and 96 hours. Larvae that are unable to move when prodded are considered dead. The primary endpoint is often mortality due to failed molting.[8][13]

-

Data Analysis: Use probit analysis to calculate the LC50 value, which is the concentration of the compound that causes 50% mortality of the test population.

Anticancer Activity: Kinase Inhibition

Diaryl urea derivatives, including those with the 2,6-difluoro substitution pattern, have emerged as a privileged structure for inhibiting various protein kinases that are critical for tumor growth and proliferation.[1][14]

Mechanism of Action

Many (2,6-difluorophenyl)urea derivatives function as Type II kinase inhibitors. They bind to and stabilize the inactive "DFG-out" conformation of the kinase, preventing its activation. This often involves targeting key signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in many cancers.[15] By inhibiting kinases like B-RAF or receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, these compounds can block downstream signaling, leading to a halt in cell proliferation and induction of apoptosis.[1][15][16]

Diagram 3: Anticancer mechanism via inhibition of key signaling pathway kinases.

Structure-Activity Relationship (SAR)

The anticancer activity of these diaryl ureas is highly dependent on the nature of the second aromatic ring system.

-

Heterocyclic Moieties: The N'-aryl group is often a complex heterocycle, which provides additional hydrogen bonding and hydrophobic interactions within the kinase active site. Pyrimidine and quinazoline moieties are common.[16]

-

Ortho-Substitution: Steric hindrance at the ortho-position of the N'-phenyl ring can enhance potency. For example, a 2-CH3 and 6-Cl substituted analog showed significantly greater potency than sorafenib in one study.[16]

-

Fluorine Atoms: The two fluorine atoms at the 2 and 6 positions of the benzyl ring are critical. They lock the conformation of the ring and participate in key interactions within the enzyme's binding pocket.

| Compound | N'-Aryl Substituent | Target Cell Lines | IC50 (µM) | Reference |

| 9b | 4-((1-methylpiperidin-4-yl)methoxy)-3-(trifluoromethyl)phenyl | A549, MCF7, HCT116, PC3 | < 5 µM | [14] |

| 9d | 4-((1-methylpiperidin-4-yl)methoxy)-3-fluorophenyl | A549, MCF7, HCT116, PC3 | < 5 µM | [14] |

| 13e | 4-(4-Amino-5-(pyridin-2-yl)pyrimidin-2-yl)phenyl | (Structure disclosed) | (N/A) | [16] |

Table 2: Examples of anticancer (2,6-difluorophenyl)urea derivatives and their in vitro activity.

Experimental Protocol: MTT Cell Proliferation Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7).[14]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Other Biological Activities

While insecticidal and anticancer activities are the most prominent, the (2,6-difluorobenzyl)urea scaffold has been explored for other applications.

Herbicidal Activity

Certain urea derivatives, particularly sulfonylureas, are potent herbicides.[17][18] While less common for the (2,6-difluorobenzyl)urea class itself, related structures have shown herbicidal effects. The primary mechanism for sulfonylureas is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[3][19]

Antiviral Activity

The versatility of the scaffold extends to antiviral research. A notable example is 6-Chloro-1-(2,6-difluorobenzyl)uracil, a derivative that demonstrated specific anti-HIV-1 activity.[20] Such compounds often act by inhibiting key viral enzymes like reverse transcriptase or protease, though the exact mechanism requires specific investigation for each derivative.[21]

Antifungal and Antibacterial Activity

Novel benzoylurea derivatives containing a pyrimidine moiety have been synthesized from 2,6-difluorobenzamide and tested for antifungal and antibacterial properties.[22] Some compounds showed promising activity against plant pathogenic fungi like Rhizoctonia solani, potentially by inhibiting succinate dehydrogenase (SDH).[22] Similarly, various N,N-disubstituted urea derivatives have been screened against bacterial strains, with some showing excellent growth inhibition against Acinetobacter baumannii.[23]

| Activity | Target Organism/System | Example Mechanism | Reference |

| Herbicidal | Weeds (e.g., rape, wheat) | Acetolactate Synthase (ALS) Inhibition | [3][17][19] |

| Antiviral | Human Immunodeficiency Virus (HIV-1) | Viral Enzyme Inhibition | [20] |

| Antifungal | Rhizoctonia solani, Botrytis cinerea | Succinate Dehydrogenase (SDH) Inhibition | [22] |

| Antibacterial | Acinetobacter baumannii | (Mechanism under investigation) | [23] |

Table 3: Summary of additional biological activities of (2,6-difluorobenzyl)urea and related derivatives.

Conclusion

The (2,6-difluorobenzyl)urea scaffold is a highly versatile and powerful platform in chemical biology. The specific electronic and conformational properties imparted by the 2,6-difluoro substitution pattern are fundamental to its potent interactions with diverse biological targets. From the well-established mechanism of chitin synthesis inhibition in insects to the nuanced modulation of kinase activity in cancer cells, these derivatives continue to be a source of lead compounds in both agriculture and medicine. Future research will likely focus on refining the SAR to enhance target specificity, improve pharmacokinetic profiles, and explore novel therapeutic and protective applications.

References

-

Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives Source: MDPI URL: [Link]

- Title: Urea derivatives, their production and use Source: European Patent Office - Google Patents URL

-

Title: New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies Source: National Center for Biotechnology Information URL: [Link]

-

Title: Flufenoxuron | C21H11ClF6N2O3 | CID 91766 Source: PubChem - NIH URL: [Link]

-

Title: Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Diflubenzuron - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A Novel (2,6-Difluorobenzoyl)Urea-Activated Fluorescent Probe for Fluorine-Containing Pesticides Detection Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors Source: MDPI URL: [Link]

-

Title: chemicalWATCHFactsheet - DIFLUBENZURON Source: Beyond Pesticides URL: [Link]

-

Title: Urea Derivatives as Anticancer Agents Source: ResearchGate URL: [Link]

-

Title: Flufenoxuron (Ref: BAS 3071) Source: AERU - University of Hertfordshire URL: [Link]

-

Title: Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety Source: MDPI URL: [Link]

-

Title: Diflubenzuron | C14H9ClF2N2O2 | CID 37123 Source: PubChem URL: [Link]

-

Title: Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity Source: MDPI URL: [Link]

-

Title: Flufenoxuron - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds Source: ResearchGate URL: [Link]

-

Title: Diflubenzuron (Ref: OMS 1804) Source: AERU - University of Hertfordshire URL: [Link]

-

Title: Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives Source: Higher Education Press URL: [Link]

-

Title: Recent advancements for the evaluation of anti-viral activities of natural products - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives Source: ResearchGate URL: [Link]

-

Title: Insecticidal Evaluation and Structure-Activity Relationship Study of Some Synthesized Urea and Thiourea Derivatives Against Spodoptera Littoralis (Boisd.) Source: ResearchGate URL: [Link]

-

Title: Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Diflubenzuron - Wikipedia [en.wikipedia.org]

- 6. Flufenoxuron - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. beyondpesticides.org [beyondpesticides.org]

- 9. Flufenoxuron (Ref: BAS 3071) [sitem.herts.ac.uk]

- 10. Diflubenzuron (Ref: OMS 1804) [sitem.herts.ac.uk]

- 11. Diflubenzuron | C14H9ClF2N2O2 | CID 37123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Discovery: A Technical Guide to Novel Benzoylphenyl Urea Insecticides

This guide provides an in-depth exploration of the discovery and development of novel benzoylphenyl urea (BPU) insecticides. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a strategic and causal understanding of the experimental choices that drive innovation in this critical area of pest management. We will dissect the core principles of BPU chemistry, their mechanism of action, and the intricate process of designing, synthesizing, and evaluating new chemical entities with enhanced efficacy and a favorable safety profile.

The Foundation: Understanding Benzoylphenyl Ureas and Their Unique Mode of Action

Benzoylphenyl ureas represent a significant class of insect growth regulators (IGRs) that have played a pivotal role in integrated pest management (IPM) programs for decades.[1][2][3] Their discovery was serendipitous, emerging from herbicide research to become a cornerstone of selective insect control.[4][5] Unlike traditional neurotoxic insecticides, BPUs do not directly kill insects but rather disrupt the molting process, making them highly specific to arthropods and possessing low toxicity to non-target organisms, including mammals.[1][6]

The primary mode of action of BPUs is the inhibition of chitin synthesis.[3][6][7] Chitin is a vital structural component of the insect exoskeleton (cuticle).[7] By interfering with the formation of this polysaccharide, BPUs prevent the proper development of a new cuticle during molting. This leads to a failure of the molting process, resulting in larval death.[4] The molecular target of BPUs is the enzyme chitin synthase (CHS), which is responsible for polymerizing UDP-N-acetylglucosamine into chitin chains.[6][7]

Visualizing the Mechanism: The Chitin Synthesis Pathway and BPU Inhibition

The following diagram illustrates the key steps in the chitin biosynthesis pathway and the point of intervention for benzoylphenyl urea insecticides.

Caption: The discovery of novel BPUs is an iterative process of design, synthesis, and testing, guided by SAR analysis.

The Art of Creation: Chemical Synthesis of Novel Benzoylphenyl Ureas

The synthesis of novel BPU candidates is a cornerstone of the discovery process. The general synthetic route involves the reaction of a substituted benzoyl isocyanate with a substituted aniline, or the reaction of a substituted benzoyl chloride with a substituted phenylurea.

Protocol: General Synthesis of a Novel Benzoylphenyl Urea Derivative

This protocol provides a generalized, step-by-step methodology for the synthesis of a novel BPU.

Materials:

-

Substituted benzoyl chloride

-

Substituted phenylurea

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Dry reaction vessel with a reflux condenser and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the substituted phenylurea (1 equivalent) in the anhydrous solvent.

-

Addition of Benzoyl Chloride: To the stirred solution, add the substituted benzoyl chloride (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated product is collected by filtration and washed several times with a non-polar solvent (e.g., petroleum ether) to remove unreacted starting materials.

-

Purification: The crude product is purified by recrystallization from a suitable solvent to yield the pure benzoylphenyl urea derivative.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

The Litmus Test: Insecticidal Bioassays and Efficacy Evaluation

Once synthesized, novel BPU candidates must undergo rigorous biological evaluation to determine their insecticidal activity. A variety of bioassay methods are employed to assess the potency of the compounds against target insect pests.

Protocol: Larval Leaf-Dip Bioassay

This protocol describes a common method for evaluating the insecticidal activity of BPUs against lepidopteran larvae.

Materials:

-

Test compound dissolved in a suitable solvent (e.g., acetone)

-

Surfactant (e.g., Triton X-100)

-

Distilled water

-

Fresh host plant leaves (e.g., cabbage, cotton)

-

Target insect larvae (e.g., Spodoptera exigua, Plutella xylostella)

-

Petri dishes or ventilated containers

-

Filter paper

Procedure:

-

Preparation of Test Solutions: Prepare a series of concentrations of the test compound in distilled water containing a small amount of solvent and surfactant. A control solution (solvent and surfactant in water) should also be prepared.

-

Leaf Treatment: Dip fresh host plant leaves into each test solution for a set period (e.g., 30 seconds) and allow them to air dry.

-

Larval Exposure: Place the treated leaves into individual Petri dishes lined with moist filter paper. Introduce a known number of larvae (typically 2nd or 3rd instar) into each dish.

-

Incubation: Maintain the bioassay containers under controlled conditions of temperature, humidity, and photoperiod.

-

Mortality Assessment: Assess larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the lethal concentration (e.g., LC50) using probit analysis.

Data Presentation: Comparative Insecticidal Activity

The results of bioassays are often presented in a tabular format to allow for easy comparison of the activity of different compounds.

| Compound | Target Pest | Concentration (mg/L) | Mortality (%) at 72h |

| Reference (Chlorbenzuron) | Spodoptera exigua | 10 | 75 |

| Compound 3b | Spodoptera exigua | 10 | 92 |

| Compound 3d | Spodoptera exigua | 10 | 95 |

| Compound 4g | Spodoptera exigua | 10 | 100 [1] |

| Reference (Diflubenzuron) | Mythimna Separata | 10 | 85 |

| Compound 3g | Mythimna Separata | 10 | 40 [8] |

This table is a representative example based on data from cited literature.

The Evolving Challenge: Insecticide Resistance and a Look to the Future

The development of resistance is a significant challenge to the long-term efficacy of any insecticide, and BPUs are no exception. Resistance to BPUs in some insect populations has been linked to mutations in the chitin synthase 1 (CHS1) gene. [9][10]For example, a specific mutation (I1042M) in the CHS1 gene of the diamondback moth, Plutella xylostella, has been shown to confer resistance to BPUs. [9] The continuous discovery of novel BPU insecticides with different substitution patterns is a key strategy to overcome resistance. Furthermore, understanding the molecular mechanisms of resistance at a genetic level can inform the design of new compounds that are effective against resistant strains. [11] The future of BPU discovery lies in a multi-pronged approach:

-

Rational Design: Utilizing computational modeling and a deeper understanding of the BPU binding site on chitin synthase to design more potent and specific inhibitors. [8][12]* Novel Scaffolds: Exploring bioisosteric replacements for the traditional BPU scaffold to identify new chemical classes with the same mode of action but different resistance profiles.

-

Resistance Management: Integrating novel BPUs into robust resistance management programs that involve rotating insecticides with different modes of action.

By embracing these strategies, the scientific community can continue to develop effective and sustainable solutions for insect pest control, ensuring the longevity of this important class of insecticides.

References

-

Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Benzoylurea insecticide. (n.d.). Wikipedia. Retrieved from [Link]

-

Quantitative studies on structure--activity relationship of sulfonylurea and benzoylphenylurea type pesticides and their substituents' bioisosterism using Synthons' activity contribution. (1999). PubMed. Retrieved from [Link]

-

Benzoylurea Chitin Synthesis Inhibitors. (2015). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Design, Synthesis, and Insecticidal Evaluation of New Benzoylureas Containing Carbamate Groups Based on the Bipartite Model of Sulfonylurea Receptor Binding Site. (2023). Bentham Science. Retrieved from [Link]

-

Quantitative Studies on Structure−Activity Relationship of Sulfonylurea and Benzoylphenylurea Type Pesticides and Their Substituents' Bioisosterism Using Synthons' Activity Contribution. (1999). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Quantitative Studies on Structure-Activity Relationship of Sulfonylurea and Benzoylphenylurea Type Pesticides and Their Substituents. (n.d.). American Chemical Society. Retrieved from [Link]

-

Effects of Benzoylphenylurea on Chitin Synthesis and Orientation in the Cuticle of the Drosophila Larva. (2009). PubMed. Retrieved from [Link]

-

Molecular Mechanisms of Insecticide Resistance. (1992). American Chemical Society. Retrieved from [Link]

-

Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators. (2011). PubMed. Retrieved from [Link]

-

Benzophenyl urea insecticides – useful and eco-friendly options for insect pest control. (2020). Journal of Environmental Biology. Retrieved from [Link]

-

Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Benzoylurea Chitin Synthesis Inhibitors. (2015). PubMed. Retrieved from [Link]

-

Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). (n.d.). Retrieved from [Link]

-

Discovery of benzoylphenylurea chitin synthesis inhibitor diflubenzuron (1). (n.d.). ResearchGate. Retrieved from [Link]

-

Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. (2016). National Institutes of Health. Retrieved from [Link]

-

Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure-activity relationships of benzoylphenyl ureas as toxicants and chitin synthesis inhibitors in Oncopeltus fasciatus. (1979). Semantic Scholar. Retrieved from [Link]

-

Synthesis of Novel Benzoylphenylurea Chitin Inhibitors from Chlorothalonil. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzoylphenylurea Insecticides Research Articles. (n.d.). R Discovery. Retrieved from [Link]

-

Design, Synthesis, and Insecticidal Evaluation of New Benzoylureas Containing Carbamate Groups Based on the Bipartite Model of Sulfonylurea Receptor Binding Site. (2023). Ingenta Connect. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jeb.co.in [jeb.co.in]

- 5. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 7. Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis, and Insecticidal Evaluation of New Benzoylurea...: Ingenta Connect [ingentaconnect.com]

The Structure-Activity Relationship of (2,6-difluorobenzyl)urea Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Urea Scaffold and the Role of Fluorination in Kinase Inhibition

The diaryl urea motif has emerged as a cornerstone in modern medicinal chemistry, particularly in the discovery of potent kinase inhibitors. Its remarkable ability to form robust hydrogen bond interactions with the hinge region of the kinase ATP-binding site has cemented its status as a "privileged" scaffold.[1][2] Marketed drugs such as Sorafenib and Regorafenib, which are potent multi-kinase inhibitors used in oncology, prominently feature this structural element.[2] These compounds underscore the therapeutic potential of diaryl ureas in targeting aberrant cellular signaling pathways that drive cancer progression.[1]

This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: (2,6-difluorobenzyl)urea compounds . The introduction of a benzyl group instead of a direct phenyl attachment to the urea nitrogen imparts a degree of conformational flexibility, which can be crucial for optimal binding to the target protein. Furthermore, the strategic placement of two fluorine atoms at the 2- and 6-positions of the benzyl ring is a key design element. Fluorine substitution is a widely employed strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and pKa, and to engage in specific, favorable interactions with the protein target. This guide will provide a comprehensive analysis of the core structural components, SAR insights gleaned from related compounds, detailed synthetic and analytical protocols, and a discussion of the molecular interactions that drive the biological activity of this promising class of compounds.

Core Structural Analysis: Deconstructing the (2,6-difluorobenzyl)urea Moiety

The efficacy of (2,6-difluorobenzyl)urea compounds is a direct consequence of the interplay between its three key structural components: the urea linker, the flexible benzyl group, and the ortho-difluoro substitution pattern.

-